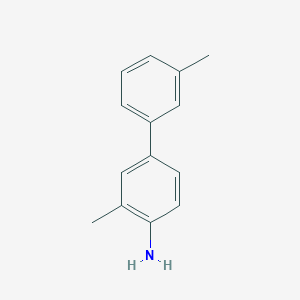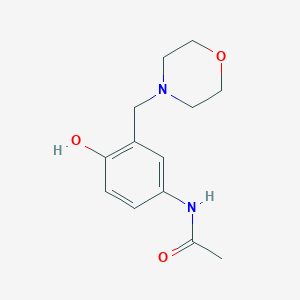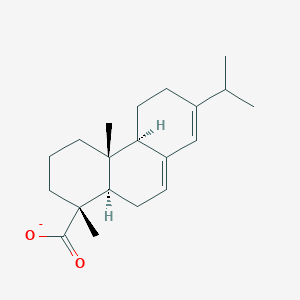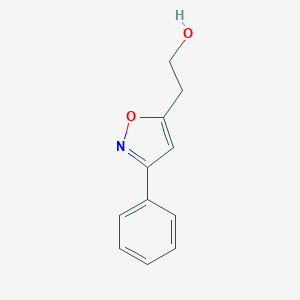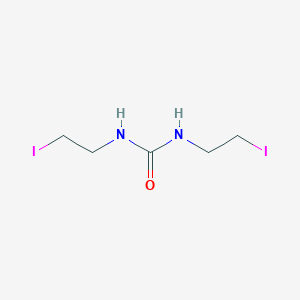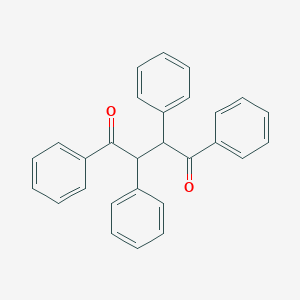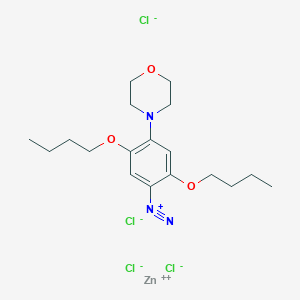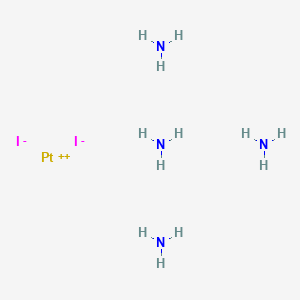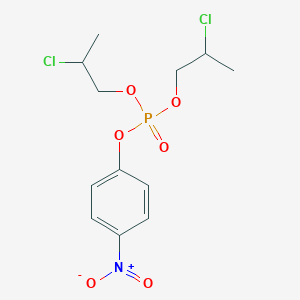
psi-Tectorigenin
概要
説明
ψ-Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It can be isolated from Belamcanda chinensis, Dalbergia sissoo . It can also be isolated from the bacterium Nocardiopsis sp, and from the mold Stemphilium sp. No. 644 .
Molecular Structure Analysis
ψ-Tectorigenin has a molecular formula of C16H12O6 and a molar mass of 300.266 g·mol −1 . The group and the location of tectorigenin substituents are the key factors for pharmacological activity . Structure-activity relationship analysis of flavonoids suggested that the 5-hydroxyl group and the 6-methoxyl group of the tectorigenin structure are crucial for the inhibitory activity of tumor cells .Chemical Reactions Analysis
Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for tectorigenin are glucuronidation, sulfation, demethylation and methoxylation .Physical And Chemical Properties Analysis
ψ-Tectorigenin has a chemical formula of C16H12O6 and a molar mass of 300.266 g·mol −1 .科学的研究の応用
Anticancer Properties
Tectorigenin, which can be catalyzed from psi-Tectorigenin , has been found to have anticancer properties. It has been used in the treatment of several types of cancer .
Antidiabetic Effects
Tectorigenin also exhibits antidiabetic effects, making it a potential compound for the treatment of diabetes .
Hepatoprotective Role
The hepatoprotective properties of Tectorigenin can be beneficial in treating hepatic fibrosis .
Anti-inflammatory and Antioxidative Effects
Tectorigenin has anti-inflammatory and antioxidative effects . These properties can be useful in treating conditions like osteoarthritis .
Antimicrobial Activity
The antimicrobial activity of Tectorigenin can be harnessed in the treatment of various infections .
Cardioprotective Properties
Tectorigenin has cardioprotective properties, which can be beneficial in treating heart-related conditions .
Neuroprotective Role
Tectorigenin also has neuroprotective effects, which can be useful in treating neurodegenerative diseases like Alzheimer’s disease .
Pharmacokinetics and Delivery Strategies
Tectorigenin exhibits poor bioavailability, and its main metabolic pathways in rats are glucuronidation, sulfation, demethylation, and methoxylation . Therefore, further research should focus on finding an appropriate concentration to balance pharmacological effects and toxicity, attempting diversified delivery strategies to improve the bioavailability, and structural modification to obtain Tectorigenin derivatives with higher pharmacological activity .
作用機序
Target of Action
Psi-Tectorigenin is an O-methylated isoflavone, a type of flavonoid . It has been found to inhibit the activation of phospholipase C induced by the epidermal growth factor (EGF) in human epidermoid carcinoma A431 cells . Therefore, its primary target is the EGF-induced phospholipase C pathway.
Mode of Action
It is known that it can inhibit the egf-induced activation of phospholipase c . This suggests that psi-Tectorigenin may interact with its targets by blocking the signaling pathways that are activated by EGF.
Biochemical Pathways
Psi-Tectorigenin affects the EGF-induced phospholipase C pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation and differentiation. By inhibiting this pathway, psi-Tectorigenin may affect these cellular processes.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the main metabolic pathways in rats for Tectorigenin, a compound related to psi-Tectorigenin, are glucuronidation, sulfation, demethylation, and methoxylation . It exhibits poor bioavailability
Result of Action
Given its inhibition of the egf-induced phospholipase c pathway , it is likely that psi-Tectorigenin affects cell proliferation and differentiation
Action Environment
It is known that the compound can be isolated from various plants and microorganisms, suggesting that it may be stable in a variety of environmental conditions
Safety and Hazards
Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration . To ensure the safety of tectorigenin’s clinical application, it is necessary to conduct a risk assessment of human exposure to tectorigenin, carry out more in-depth research on the mechanism of toxicity, and explore ways to reduce its toxicity in the future .
将来の方向性
To advance tectorigenin into a viable clinical therapeutic drug, we summarize several key directions for future research on tectorigenin to conclude this study . These include exploring the pharmacological targets and mechanisms of action; finding an appropriate concentration to balance pharmacological effects and toxicity; attempting diversified delivery strategies to improve the bioavailability; and structural modification to obtain tectorigenin derivatives with higher pharmacological activity .
特性
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQOGTYNFVQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156899 | |
| Record name | Psi-tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isotectorigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
psi-Tectorigenin | |
CAS RN |
13111-57-4 | |
| Record name | ψ-Tectorigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | psi-Tectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psi-tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSI-TECTORIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




